molecular formula C8H16Si B102209 Silane, trimethyl(3-methyl-1-butynyl)- CAS No. 18388-07-3

Silane, trimethyl(3-methyl-1-butynyl)-

Cat. No.: B102209
CAS No.: 18388-07-3
M. Wt: 140.3 g/mol
InChI Key: IUSKEAGRJCRTEC-UHFFFAOYSA-N
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Description

Silane, trimethyl(3-methyl-1-butynyl)- is an organosilicon compound characterized by a trimethylsilyl group attached to a 3-methyl-1-butynyl chain. Its molecular structure combines the stability of the trimethylsilyl group with the reactivity of the terminal alkyne, making it valuable in organic synthesis, crosslinking reactions, and material science. The 3-methyl substituent on the butynyl chain introduces moderate steric hindrance, balancing reactivity and stability for applications like hydrosilylation or catalytic coupling .

Properties

CAS No.

18388-07-3

Molecular Formula

C8H16Si

Molecular Weight

140.3 g/mol

IUPAC Name

trimethyl(3-methylbut-1-ynyl)silane

InChI

InChI=1S/C8H16Si/c1-8(2)6-7-9(3,4)5/h8H,1-5H3

InChI Key

IUSKEAGRJCRTEC-UHFFFAOYSA-N

SMILES

CC(C)C#C[Si](C)(C)C

Canonical SMILES

CC(C)C#C[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between Silane, trimethyl(3-methyl-1-butynyl)- and related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
Silane, trimethyl(3-methyl-1-butynyl)- Not provided C₈H₁₆Si ~140.3 3-methyl-1-butynyl Organic synthesis, crosslinking
(4-Iodo-1-butynyl)trimethylsilane 41423-29-4 C₇H₁₃ISi 252.17 4-iodo-1-butynyl Cross-coupling reactions (e.g., Sonogashira)
Trimethyl(3-phenyl-1-propenyl)silane (Z) 73727-44-3 C₁₂H₁₈Si 190.36 3-phenyl-1-propenyl Polymer chemistry, catalytic systems
3,3-Dimethyl-1,3-bis(trimethylsilyl)-1-propyne 61227-98-3 C₁₁H₂₄Si₂ 212.48 Bis(trimethylsilyl) Stabilizing reactive intermediates
Silane, trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- 85877-79-8 C₉H₁₃F₉O₃Si 380.27 Fluorinated alkyl chain Hydrophobic coatings, surfactants

Reactivity and Stability

  • Silane, trimethyl(3-methyl-1-butynyl)- : The terminal alkyne allows for reactions like hydrosilylation and cycloadditions. The methyl group provides mild steric protection without significantly hindering reactivity.
  • (4-Iodo-1-butynyl)trimethylsilane : The iodine atom acts as a leaving group, enabling cross-coupling reactions (e.g., with palladium catalysts). Its higher molecular weight (252.17 g/mol) reduces volatility compared to the target compound .
  • Trimethyl(3-phenyl-1-propenyl)silane : The phenyl group introduces aromatic conjugation, enhancing stability in polymer matrices. The Z-isomer’s geometry may influence stereoselective reactions .
  • Bis(trimethylsilyl)propyne : The dual silyl groups stabilize the alkyne through hyperconjugation, making it resistant to nucleophilic attack. This compound is often used to protect reactive intermediates .
  • Fluorinated silanes: Perfluorinated chains (e.g., in CAS 85877-79-8) impart extreme hydrophobicity and chemical resistance, ideal for anti-fouling coatings. However, fluorine’s electron-withdrawing nature reduces nucleophilic reactivity compared to non-fluorinated analogs .

Research Findings and Trends

  • Synthetic Routes: highlights the use of malononitrile and ethyl cyanoacetate in synthesizing silylated compounds, suggesting analogous methods for the target compound .
  • Biological Applications : Silane-PEG-N3 () demonstrates how functionalized silanes are adapted for bioconjugation, though the target compound’s alkyne group may find use in click chemistry without PEG modifications .

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